

In-Depth Technical Guide: Codeine Methylbromide (CAS Number 125-27-9)

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Compound of Interest

Compound Name: *Codeine methylbromide*

Cat. No.: *B10761052*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeine methylbromide (CAS Number: 125-27-9), also known as Eucodin, is a quaternary ammonium salt of codeine, a naturally occurring opioid alkaloid.^[1] Its unique chemical structure, featuring a permanently charged nitrogen atom, confers distinct pharmacological properties compared to its tertiary amine precursor, codeine. This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological characteristics of **codeine methylbromide**, where available. Due to the limited specific data for the methylbromide salt, information from studies on codeine and other quaternary opioids is used as a proxy to provide a thorough understanding of its expected behavior. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of opioid compounds.

Physicochemical Properties

Codeine methylbromide is a crystalline solid with a melting point of approximately 260°C.^[2] It is soluble in water and hot methanol, sparingly soluble in alcohol, and insoluble in chloroform and ether.^[2] The quaternization of the nitrogen atom in the codeine molecule results in a permanently charged compound with altered polarity and solubility compared to codeine.

Table 1: Physicochemical Properties of **Codeine Methylbromide**

Property	Value	Reference(s)
CAS Number	125-27-9	[2]
Molecular Formula	C19H24BrNO3	[2]
Molecular Weight	394.30 g/mol	[2]
Melting Point	~260 °C	[2]
Appearance	Crystalline solid	[2]
Solubility	Soluble in 2-3 parts water, hot methanol; sparingly soluble in alcohol; insoluble in chloroform, ether.	[2]
Synonyms	Eucodin, Codeine Bromomethylate	[1]

Pharmacology

Mechanism of Action

As a derivative of codeine, **codeine methylbromide** is expected to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR).[\[3\]](#) The analgesic effects of codeine are largely attributed to its metabolism to morphine.[\[4\]](#) However, the permanently charged nature of **codeine methylbromide** is likely to significantly hinder its ability to cross the blood-brain barrier, a critical step for centrally mediated analgesic effects.[\[5\]](#) This suggests that **codeine methylbromide** may primarily exert its effects in the periphery.

The presence of the bromide ion may also contribute to a dual mechanism of action, potentially leading to sedative effects.[\[1\]](#)

Opioid Receptor Binding Affinity

Specific binding affinity data for **codeine methylbromide** at opioid receptors is not readily available in the reviewed literature. However, data for codeine can provide an estimate of the affinity of the pharmacophore. Codeine itself exhibits a lower affinity for opioid receptors

compared to morphine.[\[6\]](#)[\[7\]](#) The quaternization of the nitrogen atom may further alter the binding affinity and selectivity.

Table 2: Opioid Receptor Binding Affinity of Codeine (as a proxy)

Receptor Subtype	Ligand	Ki (nM)	Species	Reference(s)
Mu (μ)	Codeine	>100	Human	[8]
Delta (δ)	Codeine	-	-	[7]
Kappa (κ)	Codeine	-	-	[7]

Note: Data for codeine is presented as a proxy. The binding affinity of **codeine methylbromide** may differ.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for **codeine methylbromide** is scarce. The permanently charged nature of quaternary ammonium compounds generally results in poor oral absorption and limited distribution across biological membranes, including the blood-brain barrier.[\[9\]](#) Their elimination is primarily through renal and biliary excretion.[\[9\]](#)

Table 3: Predicted ADME Properties of **Codeine Methylbromide**

Parameter	Predicted Characteristic	Rationale/Reference(s)
Absorption	Poor oral bioavailability	Quaternary ammonium compounds are generally poorly absorbed from the gastrointestinal tract. [9]
Distribution	Limited, primarily peripheral	The permanent positive charge is expected to restrict passage across the blood-brain barrier. [5]
Metabolism	Expected to be limited	Quaternary ammonium compounds are generally less susceptible to hepatic metabolism compared to their tertiary amine counterparts. [9]
Excretion	Primarily renal and biliary	This is the main elimination pathway for quaternary ammonium compounds. [9]

Toxicology

Specific toxicity data for **codeine methylbromide** is not available. The following table summarizes the available data for codeine and its phosphate salt, which can serve as an indicator of its potential toxicity.

Table 4: Toxicity Data for Codeine and Codeine Phosphate

Compound	Test	Species	Route	LD50	Reference(s)
Codeine	LD50	Rat	Oral	427 mg/kg	[10]
Codeine	LD50	Mouse	Oral	250 mg/kg	[10]
Codeine Phosphate	LD50	Rat	Oral	266 mg/kg	[10]

Experimental Protocols

Synthesis of Codeine Methylbromide (Quaternization of Codeine)

Objective: To synthesize **codeine methylbromide** from codeine via quaternization with methyl bromide.

Materials:

- Codeine base
- Methyl bromide (CH₃Br)
- Anhydrous acetone
- Anhydrous diethyl ether
- Round-bottom flask with a stir bar
- Reflux condenser
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Dissolve codeine base in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a stir bar.
- Cool the solution in an ice bath.
- Slowly add a slight excess of methyl bromide to the cooled solution while stirring.
- Allow the reaction mixture to stir at room temperature for 24 hours. The formation of a precipitate should be observed.
- After 24 hours, cool the mixture in an ice bath to maximize precipitation.

- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- Dry the product under vacuum to obtain **codeine methylbromide** as a crystalline solid.
- Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[\[11\]](#)[\[12\]](#)[\[13\]](#)

In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (K_i) of **codeine methylbromide** for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Materials:

- Cell membranes expressing human recombinant μ , δ , or κ opioid receptors
- Radioligands: $[^3\text{H}]\text{-DAMGO}$ (for μ), $[^3\text{H}]\text{-DPDPE}$ (for δ), $[^3\text{H}]\text{-U69593}$ (for κ)
- **Codeine methylbromide** (test compound)
- Naloxone (for non-specific binding determination)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well plates
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Filtration apparatus (e.g., cell harvester)

Procedure:

- Prepare serial dilutions of **codeine methylbromide** in the assay buffer.

- In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its K_d , and varying concentrations of **codeine methylbromide**.
- For the determination of non-specific binding, add a high concentration of naloxone instead of the test compound.
- For total binding, add only the cell membranes and radioligand.
- Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value (the concentration of **codeine methylbromide** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Determination of Analgesic Activity in an Animal Model (Hot Plate Test)

Objective: To evaluate the analgesic efficacy of **codeine methylbromide** in a rodent model of acute thermal pain.

Materials:

- Male Sprague-Dawley rats (200-250 g)

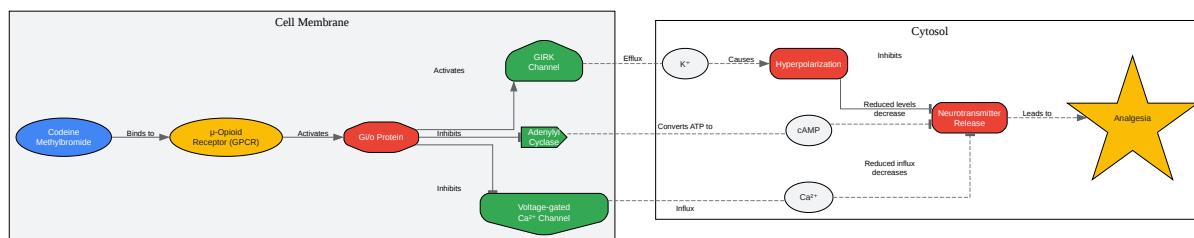
- **Codeine methylbromide**
- Vehicle (e.g., sterile saline)
- Hot plate apparatus maintained at a constant temperature (e.g., $55 \pm 0.5^\circ\text{C}$)
- Stopwatch

Procedure:

- Acclimate the rats to the laboratory environment for at least one week before the experiment.
- On the day of the experiment, determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) for each rat by placing it on the hot plate. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
- Administer **codeine methylbromide** or vehicle to the rats via a relevant route (e.g., intraperitoneal or subcutaneous injection).
- At predetermined time points after drug administration (e.g., 15, 30, 60, and 120 minutes), place each rat back on the hot plate and record the latency to the nociceptive response.
- Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula:
$$\%MPE = \frac{[(\text{post-drug latency} - \text{baseline latency}) / (\text{cut-off time} - \text{baseline latency})]}{100}$$
- Analyze the data to determine the dose-response relationship and the time course of the analgesic effect of **codeine methylbromide**.

Visualizations

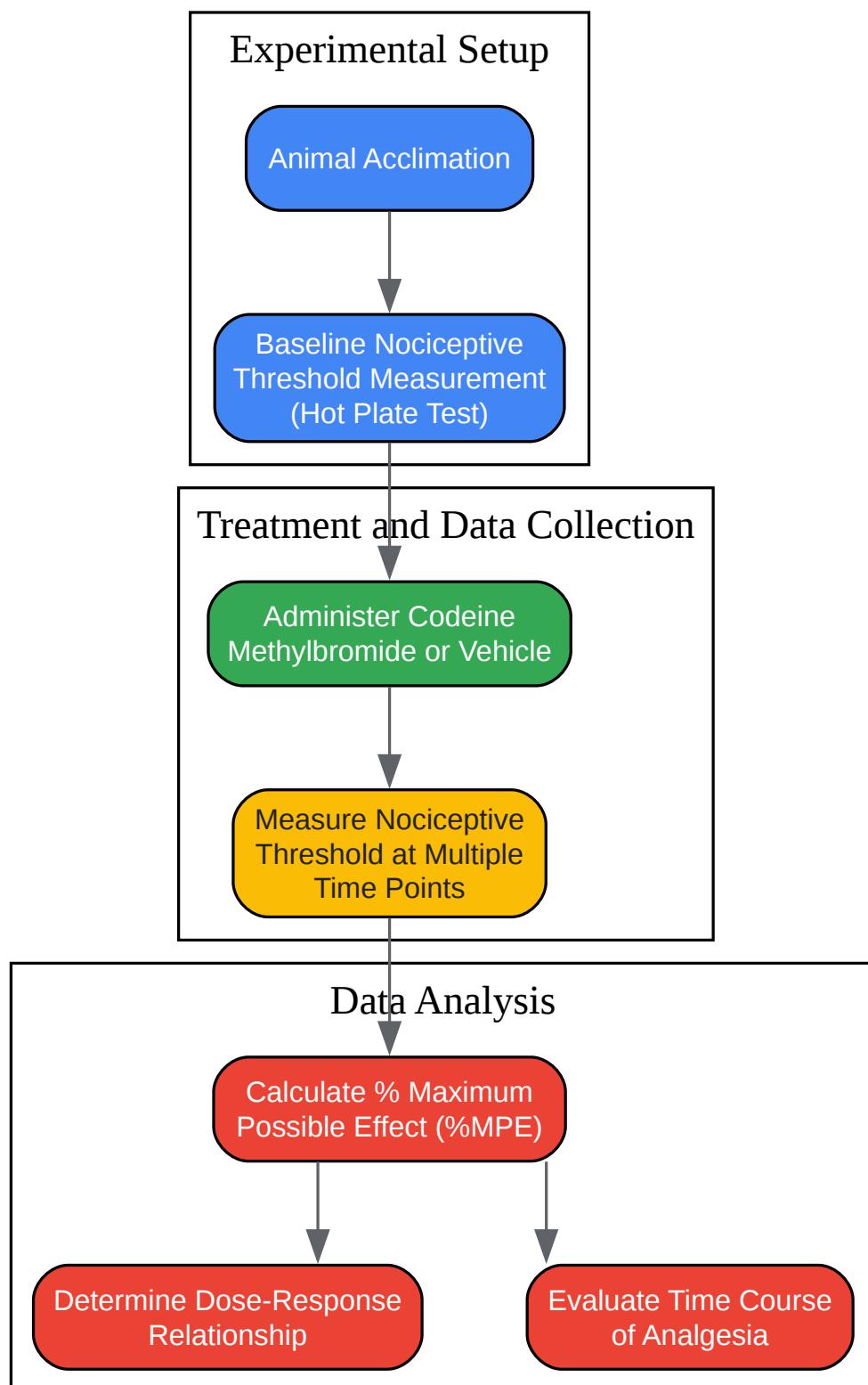
Opioid Receptor Signaling Pathway



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Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow for Analgesic Efficacy Testing

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Caption: Workflow for Analgesic Efficacy Testing.

Conclusion

Codeine methylbromide presents an interesting pharmacological profile due to its quaternary ammonium structure. While it shares the core opioid pharmacophore with codeine, its permanently charged nature likely restricts its central nervous system penetration, suggesting a predominantly peripheral mechanism of action. The available data on codeine serves as a useful, albeit imperfect, proxy for predicting the properties of **codeine methylbromide**. Further research is warranted to fully characterize the binding affinities, pharmacokinetic profile, and toxicological properties of this compound to elucidate its potential as a peripherally acting opioid analgesic. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the unique characteristics of **codeine methylbromide**.

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